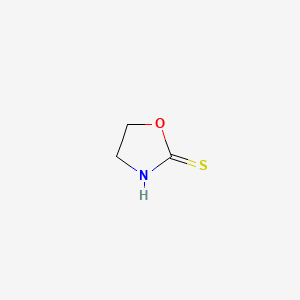
1,3-Oxazolidin-2-thion
Übersicht
Beschreibung
1,3-Oxazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms.
Wissenschaftliche Forschungsanwendungen
1,3-Oxazolidin-2-thion wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel bindet die Verbindung in ihrer Rolle als Enzyminhibitor an die aktive Stelle des Enzyms und verhindert die Substratbindung und die anschließende katalytische Aktivität. Diese Hemmung kann über verschiedene Wege erfolgen, darunter kompetitive und nicht-kompetitive Hemmung .
Wirkmechanismus
Target of Action
1,3-Oxazolidine-2-thione (OZTs) are important chiral molecules that serve as active units in biologically active compounds . They have been found to increase thyroid size and severely depress hepatic trimethylamine oxidase activity in certain organisms .
Mode of Action
For instance, in a copper-catalyzed C-S bond formation with aryl iodides, chemoselective S-arylation was observed .
Biochemical Pathways
It has been suggested that these compounds may play a role in the modulation of thyroid size and hepatic trimethylamine oxidase activity
Pharmacokinetics
In silico pharmacokinetics prediction showed a good drug ability profile of cleomin, a compound related to 1,3-oxazolidine-2-thione . More research is needed to understand the ADME properties of 1,3-Oxazolidine-2-thione and their impact on bioavailability.
Result of Action
The result of the action of 1,3-Oxazolidine-2-thione is an increase in thyroid size and a severe depression of hepatic trimethylamine oxidase activity . This suggests that the compound may have significant effects on thyroid function and liver metabolism.
Action Environment
The environment in which 1,3-Oxazolidine-2-thione acts can influence its efficacy and stability. For instance, in a copper-catalyzed C-S bond formation with aryl iodides, the reaction was observed to occur in dioxane at 60–90 °C . This suggests that the compound’s action may be influenced by factors such as temperature and solvent.
Biochemische Analyse
Biochemical Properties
1,3-Oxazolidine-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as trimethylamine oxidase, leading to a significant decrease in its activity . Additionally, 1,3-Oxazolidine-2-thione increases the size of the thyroid gland, indicating its interaction with thyroid-related proteins . These interactions suggest that 1,3-Oxazolidine-2-thione can influence metabolic processes and enzyme regulation.
Cellular Effects
The effects of 1,3-Oxazolidine-2-thione on cellular processes are profound. It has been shown to severely depress hepatic trimethylamine oxidase activity in brown-egg layers, leading to changes in liver function . Furthermore, 1,3-Oxazolidine-2-thione influences cell signaling pathways and gene expression, particularly those related to thyroid function . These cellular effects highlight the compound’s potential impact on cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1,3-Oxazolidine-2-thione exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of trimethylamine oxidase by binding to its active site . This inhibition leads to a decrease in the enzyme’s activity, affecting the metabolic processes it regulates. Additionally, 1,3-Oxazolidine-2-thione may influence gene expression by interacting with transcription factors involved in thyroid hormone regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Oxazolidine-2-thione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,3-Oxazolidine-2-thione remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1,3-Oxazolidine-2-thione can lead to sustained changes in thyroid size and hepatic enzyme activity .
Dosage Effects in Animal Models
The effects of 1,3-Oxazolidine-2-thione vary with different dosages in animal models. At lower doses, the compound may cause mild changes in thyroid size and enzyme activity . At higher doses, 1,3-Oxazolidine-2-thione can lead to significant thyroid enlargement and severe depression of hepatic trimethylamine oxidase activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
1,3-Oxazolidine-2-thione is involved in specific metabolic pathways, particularly those related to thyroid function. It interacts with enzymes such as trimethylamine oxidase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on overall metabolic regulation and enzyme activity.
Transport and Distribution
Within cells and tissues, 1,3-Oxazolidine-2-thione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues, such as the thyroid and liver, are critical factors influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3-Oxazolidine-2-thione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the thyroid and liver cells is particularly important for its role in modulating enzyme activity and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Oxazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of carbon disulfide with 2-aminoethanol under basic conditions. The reaction typically proceeds as follows:
CS2+NH2CH2CH2OH→1,3-Oxazolidine-2-thione+H2O
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1,3-oxazolidine-2-thione often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Oxazolidin-2-thion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Oxazolidin-2-on zu bilden.
Reduktion: Die Reduktion von this compound kann Oxazolidin ergeben.
Substitution: Das Schwefelatom in der Verbindung kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Arylhalogenide werden üblicherweise in Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Oxidation: Oxazolidin-2-on.
Reduktion: Oxazolidin.
Substitution: Verschiedene substituierte Oxazolidin-2-thion-Derivate.
Vergleich Mit ähnlichen Verbindungen
1,3-Oxazolidin-2-thion kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Oxazolidin-2-on: Fehlt das Schwefelatom und hat eine andere Reaktivität und Anwendung.
Oxazolidin-2-selon: Enthält Selen anstelle von Schwefel, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
Einzigartigkeit
This compound ist einzigartig durch das Vorhandensein des Schwefelatoms, das eine spezifische chemische Reaktivität und biologische Aktivität verleiht, die bei seinen Sauerstoff- oder Selenanaloga nicht beobachtet wird .
Eigenschaften
IUPAC Name |
1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-81-3, 28470-84-0 | |
| Record name | 2-Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-OXAZOLIDINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)


![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)

![{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B1225413.png)
![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
